Tris(2,3-dimethylphenyl) phosphate

Descripción general

Descripción

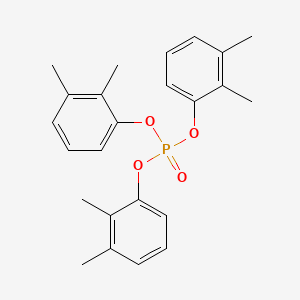

Tris(2,3-dimethylphenyl) phosphate is an organophosphate compound with the chemical formula C24H27O4P. It is known for its applications in various fields, including as a flame retardant and plasticizer. This compound is characterized by its three 2,3-dimethylphenyl groups attached to a central phosphate group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tris(2,3-dimethylphenyl) phosphate can be synthesized through the esterification of 2,3-dimethylphenol with phosphorus oxychloride (POCl3). The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme is as follows:

3C8H10OH+POCl3→C24H27O4P+3HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled temperatures can enhance the efficiency of the esterification process.

Análisis De Reacciones Químicas

Types of Reactions

Tris(2,3-dimethylphenyl) phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form 2,3-dimethylphenol and phosphoric acid.

Oxidation: It can be oxidized under specific conditions to form corresponding phosphates and phenols.

Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Typically occurs in aqueous solutions, often accelerated by acidic or basic conditions.

Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Involves reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

Hydrolysis: Produces 2,3-dimethylphenol and phosphoric acid.

Oxidation: Yields oxidized phosphates and phenols.

Substitution: Results in various substituted phenyl phosphates depending on the reagents used.

Aplicaciones Científicas De Investigación

Flame Retardant Applications

TDMPP is primarily used as a flame retardant in several materials due to its effectiveness and lower environmental impact compared to traditional brominated flame retardants. It is commonly found in:

- Furniture Foam : Enhances fire resistance in upholstered furniture.

- Electronics : Used in circuit boards and casings to prevent ignition.

- Textiles : Incorporated into fabrics to improve fire safety.

Table 1: Comparison of Flame Retardants

| Flame Retardant Type | Example Compound | Environmental Impact |

|---|---|---|

| Brominated | Polybrominated diphenyl ethers (PBDEs) | High toxicity and persistence |

| Organophosphate | Tris(2,3-dimethylphenyl) phosphate (TDMPP) | Lower toxicity; less persistent |

Health and Environmental Concerns

Research indicates that TDMPP may exhibit estrogenic activity, potentially disrupting endocrine functions. Studies have shown that exposure during critical developmental periods can lead to reproductive issues in animal models, such as zebrafish and mice .

Case Study: Endocrine Disruption

A study administered TDMPP to pregnant mice, revealing effects on sexual differentiation and reproductive health of offspring. Notably, the compound was linked to precocious puberty and irregular estrous cycles in females .

Regulatory Status and Risk Assessments

The regulatory status of TDMPP varies by region, with ongoing assessments regarding its environmental persistence and bioaccumulation potential. It has been classified as a persistent, bioaccumulative, and toxic (PBT) substance based on screening data .

Table 2: Regulatory Overview

| Region | Regulation Status | Key Findings |

|---|---|---|

| Europe | Under assessment for PBT criteria | High bioconcentration factor (BCF) |

| North America | Limited regulation | Increasing scrutiny on alternatives |

Alternatives and Future Directions

Given the concerns associated with traditional flame retardants like PBDEs, TDMPP is often considered a safer alternative. However, continuous monitoring of its effects on human health and the environment is essential. Research into less hazardous alternatives is ongoing.

Table 3: Alternatives to TDMPP

| Alternative Flame Retardant | Advantages | Disadvantages |

|---|---|---|

| Phosphorus-based compounds | Lower toxicity | Potential for endocrine disruption |

| Mineral-based retardants | Non-toxic | Less effective in some applications |

Mecanismo De Acción

The mechanism by which tris(2,3-dimethylphenyl) phosphate exerts its effects involves its interaction with biological membranes and proteins. It can disrupt normal cellular functions by altering membrane fluidity and interfering with protein activity. The compound’s ability to act as an endocrine disruptor is linked to its structural similarity to natural hormones, allowing it to bind to hormone receptors and modulate their activity.

Comparación Con Compuestos Similares

Similar Compounds

- Tris(2,4-dimethylphenyl) phosphate

- Tris(3,4-dimethylphenyl) phosphate

- Tris(2,5-dimethylphenyl) phosphate

- Tris(2,6-dimethylphenyl) phosphate

Uniqueness

Tris(2,3-dimethylphenyl) phosphate is unique due to the specific positioning of the methyl groups on the phenyl rings, which influences its chemical reactivity and physical properties. This structural arrangement can affect its efficacy as a flame retardant and its interaction with biological systems compared to other similar compounds.

Actividad Biológica

Tris(2,3-dimethylphenyl) phosphate (TDMPP) is a chemical compound that has garnered attention for its potential biological activities, particularly in relation to endocrine disruption and reproductive health. This article provides a detailed overview of the biological activity of TDMPP, supported by research findings, data tables, and case studies.

TDMPP is an organophosphate compound commonly used as a flame retardant. Its chemical structure consists of three 2,3-dimethylphenyl groups attached to a phosphate group. This configuration is significant as it influences the compound's interaction with biological systems.

Estrogenic Activity

Numerous studies have highlighted the estrogenic properties of TDMPP. Research indicates that TDMPP can mimic estrogen, leading to various reproductive effects in animal models. For instance, a study demonstrated that exposure to TDMPP during critical developmental windows resulted in altered sexual differentiation in mice:

- Study Design : Mice were administered TDMPP subcutaneously from gestational day 14 until parturition and to pups from postnatal day 0 to 9.

- Findings : Treated mice exhibited precocious puberty, irregular estrous cycles, and changes in sexual dimorphic nuclei within the hypothalamus. The presence of TDMPP and its metabolites was confirmed in the fetal brain, suggesting direct neurodevelopmental impacts .

Impact on Zebrafish Development

Another significant study focused on the effects of TDMPP on zebrafish, which serve as a model for vertebrate development:

- Exposure Duration : Zebrafish were exposed to varying concentrations of TDMPP (0.5 and 5 μM) from 15 days post-fertilization for 105 days.

- Results : The study found that TDMPP induced ovarian formation in genetically male zebrafish (aromatase mutant), delayed puberty onset, and impaired gametogenesis. These findings suggest that TDMPP can disrupt normal sexual differentiation processes .

Summary of Biological Effects

| Biological Effect | Model Organism | Concentration | Outcome |

|---|---|---|---|

| Precocious puberty | Mice | N/A | Early vaginal opening observed |

| Irregular estrous cycles | Mice | N/A | Altered reproductive cycles |

| Ovarian formation | Zebrafish | 0.5 - 5 μM | Induction of female phenotype in males |

| Impaired gametogenesis | Zebrafish | 0.5 - 5 μM | Reduced fertility observed |

Mechanistic Insights

The mechanism by which TDMPP exerts its effects appears to be linked to its ability to bind estrogen receptors, leading to transcriptional activation of estrogen-responsive genes. This action is akin to that of natural estrogens but at significantly lower potency .

Case Studies and Environmental Relevance

TDMPP has been detected in various environmental matrices, raising concerns about its potential exposure risks. Studies have shown that it is frequently found in indoor dust and aquatic environments due to its widespread use as a flame retardant . The implications for human health are significant, particularly concerning reproductive health and developmental outcomes.

Propiedades

IUPAC Name |

tris(2,3-dimethylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O4P/c1-16-10-7-13-22(19(16)4)26-29(25,27-23-14-8-11-17(2)20(23)5)28-24-15-9-12-18(3)21(24)6/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPOZRICGSDRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OP(=O)(OC2=CC=CC(=C2C)C)OC3=CC=CC(=C3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022298 | |

| Record name | Tris(2,3-dimethylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65695-97-8 | |

| Record name | Tris(2,3-dimethylphenyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065695978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66474 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(2,3-dimethylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2,3-dimethyl-, phosphate (3:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2,3-DIMETHYLPHENYL) PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1ICQ9V6L8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.